molecular formula C4H8O2S B010348 Sulfobetaine CAS No. 4727-41-7

Sulfobetaine

Cat. No. B010348
CAS RN: 4727-41-7
M. Wt: 120.17 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfobetaines can be synthesized through various methods. Lee and Tsai (1994) described the synthesis of sulfobetaines and their corresponding cationic monomers, focusing on their solubility and moisture regain properties in relation to their molecular structures (Lee & Tsai, 1994). Sonnenschein and Seubert (2011) detailed the synthesis of sulfobetaine monomers as styrene derivatives, demonstrating a method for creating a homologous series of molecules with varying distances between the quaternary amine and the sulfonic acid group (Sonnenschein & Seubert, 2011).

Molecular Structure Analysis

The molecular structure of sulfobetaines plays a crucial role in their physical and chemical properties. The study by Lee and Tsai (1994) also explored the conformation of sulfobetaines in aqueous solution, identifying their structural characteristics through nuclear magnetic resonance (NMR) spectroscopy (Lee & Tsai, 1994).

Chemical Reactions and Properties

Sulfobetaines exhibit specific chemical reactions due to their zwitterionic nature. Song et al. (2005) investigated the formation of sulfobetaine-stabilized copper nanoparticles, revealing the mechanism behind the reduction process and the stabilization effect of sulfobetaines on metal nanoparticles (Song et al., 2005).

Physical Properties Analysis

The physical properties of sulfobetaines, such as solubility and moisture regain, are influenced by their molecular structure. The research by Lee and Tsai (1994) highlights the relationship between the molecular structure of sulfobetaines and their solubility and moisture regain properties (Lee & Tsai, 1994).

Chemical Properties Analysis

Sulfobetaines' chemical properties, such as their reactivity and stability, are key areas of investigation. The study on the formation of sulfobetaine-stabilized copper nanoparticles by Song et al. (2005) provides insights into the chemical stability and reactivity of sulfobetaines in the context of nanoparticle formation (Song et al., 2005).

Scientific Research Applications

  • Polymer Synthesis and Characterization : Sulfobetaines and corresponding cationic polymers are used in polymer synthesis and characterization (Liaw & Huang, 2000).

  • Protein Solubilization and Stabilization : It is utilized for protein solubilization and stabilization (Koclega, Chruszcz, & Minor, 2007).

  • Biomedical and Biotechnological Applications : Sulfobetaine-modified polymethylmethacrylate is known to reduce bacterial adhesion and suppress inflammatory responses, making it useful in biomedical and biotechnological applications (Khandwekar, Patil, Shouche, & Doble, 2010).

  • Potential Antihypercholesterolemic Agent : It has been evaluated as an inhibitor of squalene synthase, which could lead to the development of antihypercholesterolemic agents (Spencer et al., 1999).

  • Inhibitor of Mitochondrial Carnitine-Acylcarnitine Translocase : It inhibits mitochondrial carnitine-acylcarnitine translocase, enabling better estimation of mitochondrial carnitine content (Parvin, Goswami, & Pande, 1980).

  • Stabilizing Nanoparticles in Buffers : Sulfobetaines can stabilize alkanethiol-coated gold nanoparticles in physiologically relevant buffers, facilitating efficient renal clearance (Wang, Morales-Collazo, & Wei, 2017).

  • Antifouling Applications in Medical Devices : Sulfobetaine-based copolymers are used for surface zwitterionization of biomaterials for antifouling applications in medical devices (Chou, Wen, & Chang, 2016).

  • Antifouling Membrane Surfaces : It is employed for surface modification of membranes due to its antifouling property (Zhou, Ren, Yang, & Xu, 2014).

  • Protein Renaturation : Non-detergent sulfobetaines aid in protein renaturation by preventing aggregation and improving yield (Expert-Bezançon, Rabilloud, Vuillard, & Goldberg, 2002).

  • Hair Shampoo Components : In hair shampoos, sulfobetaines contribute to decreased surface tension, indicating beneficial washing properties (Zięba et al., 2018).

  • Copolymerization with Comonomers : It can be copolymerized with comonomers like styrene, methyl methacrylate, acrylamide, and HEMA (Lee, Chen, & Yen, 2001).

  • Antifouling Properties and Hemocompatibility : Polysulfobetaines exhibit antifouling properties, hemocompatibility, and stimulus-responsive behavior (Woodfield, Zhu, Pei, & Roth, 2014).

  • Drug-Delivery Systems : Zwitterionic sulfobetaine hydrogels are promising as drug-delivery systems due to their biocompatibility and sustained release under acidic conditions (Chen et al., 2018).

  • Tertiary Oil Recovery : They have good tolerance to acids, alkalis, salts, and compatibility with other surfactants, useful in tertiary oil recovery (Key, 2013).

  • Antibacterial Textiles : Reactive sulfobetaine can fabricate antibacterial textiles with high durability and effectiveness (He et al., 2017).

  • Surface and Antimicrobial Activity : They exhibit good surface properties and can be effective antibacterial agents, dependent on alkyl chain length (Wieczorek et al., 2016).

  • Synthesis from Allyl Ammonium Salts : Sulfobetaine surfactants are synthesized from long-chained intermediates derived from allyl ammonium salts (Ohme, Ballschuh, & Seibt, 1991).

  • Polyion Complex Micelles : Sulfobetaine-containing polyion complex micelles are used in temperature-responsive diblock copolymers (Kim, Matsuoka, & Saruwatari, 2020).

  • Rheological Behavior : Sulfobetaine-acrylamide copolymers exhibit salt-sensitive properties affecting rheological behavior in solutions (Ye, Song, & Zheng, 2016).

properties

IUPAC Name

2-dimethylsulfonioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197081
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfobetaine

CAS RN

4727-41-7
Record name Dimethylsulfonioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylsulfonioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylsulfonioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,000
Citations
P Mary, DD Bendejacq, MP Labeau… - The Journal of Physical …, 2007 - ACS Publications
We investigate the water-solubility upon salt additions, of homogeneous families of sulfobetaine-based polyzwitterions. These polymers bear both positive ammonium, and negative …
Number of citations: 263 pubs.acs.org
Q Shao, Y He, AD White, S Jiang - The Journal of Physical …, 2010 - ACS Publications
In this work, we report a study on the differential hydration of carboxybetaine and sulfobetaine using molecular simulations. The coordination number, spatial distribution, dipole …
Number of citations: 223 pubs.acs.org
L Wu, J Jasinski, S Krishnan - Journal of applied polymer …, 2012 - Wiley Online Library
… point of 6, whereas the sulfobetaine polymer was found to be … , but the negatively charged sulfobetaine polymer showed a … The sulfobetaine and cationic BCs adsorbed higher amounts …
Number of citations: 72 onlinelibrary.wiley.com
AB Lowe, M Vamvakaki, MA Wassall… - Journal of …, 2000 - Wiley Online Library
… In the present study, selected novel sulfobetaine-based copolymers were synthesized and … in the presence and absence of the sulfobetaine copolymer coating was investigated. …
Number of citations: 140 onlinelibrary.wiley.com
Z Zhang, T Chao, S Chen, S Jiang - Langmuir, 2006 - ACS Publications
… This copolymer contains sulfobetaine moieties and hydrophobic functional groups. The sulfobetaine composition for the copolymer used in this study is ∼23 mol %. Copolymers with …
Number of citations: 757 pubs.acs.org
V Hildebrand, A Laschewsky, M Päch… - Polymer …, 2017 - pubs.rsc.org
A series of new sulfobetaine methacrylates, including nitrogen-containing saturated heterocycles, was synthesised by systematically varying the substituents of the zwitterionic group. …
Number of citations: 88 pubs.rsc.org
L Carr, G Cheng, H Xue, S Jiang - Langmuir, 2010 - ACS Publications
… from zwitterionic sulfobetaine methacrylate monomers were compared to sulfobetaine … and compressive mechanical properties of the sulfobetaine hydrogel by an order of magnitude …
Number of citations: 123 pubs.acs.org
SA Snow, WN Fenton, MJ Owen - Langmuir, 1990 - ACS Publications
Historically, silicone-based surfactants have been applied in nonaqueous physicochemical systems. Two common applications are their use as mold release agents and as …
Number of citations: 131 pubs.acs.org
M Ledoux, F Lamy - Analytical biochemistry, 1986 - Elsevier
This paper describes a method for the quantitative analysis of solutions containing a mixture of proteins and sulfobetaine. In a preliminary step the proteins, which interfere with the …
Number of citations: 123 www.sciencedirect.com
E Muro, T Pons, N Lequeux, A Fragola… - Journal of the …, 2010 - ACS Publications
… bidentate zwitterionic dihydrolipoic acid−sulfobetaine (DHLA−SB) … based on bidentate sulfobetaine zwitterionic ligands that … capped with a novel DHLA−sulfobetaine (DHLA−SB) ligand (…
Number of citations: 271 pubs.acs.org

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